tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate chemical properties
tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate chemical properties
An In-depth Technical Guide to tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Executive Summary
This guide provides a comprehensive technical overview of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the substituted pyrrolidine family, this molecule serves as a versatile chiral building block. Its defining features—a rigid five-membered ring, stereochemically defined trans-diols, and a stable Boc-protecting group—make it an ideal scaffold for creating complex molecules with precise three-dimensional architectures. This document details its physicochemical properties, proposes a robust synthetic pathway from a readily available chiral precursor, outlines methods for its characterization, discusses its chemical reactivity, and explores its potential applications as a key intermediate in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Chiral Dihydroxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its non-planar, five-membered structure allows for the precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. When functionalized with hydroxyl groups, as in the case of 3,4-dihydroxypyrrolidines, the scaffold gains the ability to form key hydrogen bonds, often mimicking the structure of natural sugars or amino acids.
tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate distinguishes itself through the specific trans orientation of its two hydroxyl groups at the C3 and C4 positions. This defined stereochemistry is crucial for enantioselective synthesis. The presence of the tert-butoxycarbonyl (Boc) group on the ring nitrogen serves two primary functions: it deactivates the amine to prevent unwanted side reactions and provides a stable, yet readily cleavable, protecting group, allowing for subsequent functionalization at the nitrogen atom late in a synthetic sequence. This combination of features makes the title compound a valuable starting material for constructing novel enzyme inhibitors, receptor antagonists, and other bioactive molecules.
Physicochemical and Structural Properties
While extensive experimental data for this specific trans-isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as the cis-isomer.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | Calculated |
| Molecular Weight | 203.24 g/mol | Calculated[1][2] |
| Appearance | White to light yellow solid | Predicted[1] |
| Boiling Point | ~300.6 °C (Predicted) | [1] |
| Density | ~1.26 g/cm³ (Predicted) | [1] |
| pKa | ~13.91 (Predicted) | [1] |
| Storage Temperature | Room Temperature | [1][3] |
Chemical Structure:
The structure consists of a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions in a trans configuration. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.
Caption: 2D representation of the molecule's core structure.
Synthesis and Purification: A Proposed Pathway
A robust and stereocontrolled synthesis is paramount for accessing this chiral building block. A logical approach begins with a readily available, enantiopure starting material such as D-tartaric acid, which possesses the required (R,R) stereochemistry.
Caption: Proposed synthetic workflow starting from D-tartaric acid.
Detailed Experimental Protocol
Step 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid from D-Tartaric Acid
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Rationale: This initial step protects the diol functionality as an acetonide, allowing for selective modification of the carboxylic acid groups. This is a standard method for manipulating tartaric acid derivatives.
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Suspend D-tartaric acid in acetone. Add a catalytic amount of a strong acid (e.g., H₂SO₄).
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Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
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Neutralize the catalyst, filter the solution, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.
Step 2: Reduction to (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
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Rationale: The carboxylic acids are reduced to primary alcohols. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required for this transformation.
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In an inert atmosphere, slowly add a solution of the dicarboxylic acid from Step 1 in an anhydrous ether (e.g., THF) to a stirred suspension of LAH in THF at 0 °C.
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After the addition, allow the reaction to warm to room temperature and stir until completion.
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Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to obtain the diol.
Step 3: Conversion to the Dimesylate and Subsequent Azide Displacement
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Rationale: The primary alcohols are converted into good leaving groups (mesylates) to facilitate an Sₙ2 reaction with sodium azide. This double displacement introduces the nitrogen precursors for the pyrrolidine ring.
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Dissolve the diol from Step 2 in dichloromethane (DCM) and cool to 0 °C.
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Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.
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After the reaction is complete, perform an aqueous workup to isolate the crude dimesylate.
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Dissolve the dimesylate in a polar aprotic solvent like DMF and add sodium azide. Heat the mixture to drive the reaction to completion.
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Extract the resulting diazide into an organic solvent and purify.
Step 4: Reductive Cyclization and Boc Protection
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Rationale: The diazide is reduced to a diamine, which spontaneously cyclizes to form the pyrrolidine ring. The resulting secondary amine is immediately protected with a Boc group to ensure stability and prevent side reactions.
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Dissolve the diazide from Step 3 in methanol and add a hydrogenation catalyst (e.g., Palladium on carbon).
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Hydrogenate the mixture under H₂ atmosphere. The reduction of the azides to amines is followed by intramolecular cyclization.
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After the catalyst is filtered off, add di-tert-butyl dicarbonate (Boc₂O) and a base to the crude amine solution.
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Stir until the protection is complete.
Step 5: Deprotection of the Acetonide
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Rationale: The final step is the removal of the acetonide protecting group to reveal the diol functionality, yielding the target compound.
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Dissolve the Boc-protected compound in a mixture of THF and aqueous acid (e.g., HCl).
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Stir at room temperature until TLC indicates the complete disappearance of the starting material.
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Neutralize the solution and extract the product with an organic solvent.
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Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization
Confirmation of the structure and purity of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate would rely on a combination of standard spectroscopic techniques.
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¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the pyrrolidine ring (CH and CH₂) would appear as complex multiplets. The protons attached to the carbons bearing the hydroxyl groups (H3 and H4) would be key diagnostic signals. The OH protons would appear as broad singlets, which would disappear upon D₂O exchange.
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¹³C NMR: The spectrum is expected to show 9 distinct carbon signals, corresponding to the molecular formula C₉H₁₇NO₄. Key signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the two carbons bearing the hydroxyl groups (C3 and C4) in the 60-75 ppm range.
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Mass Spectrometry (ESI-MS): The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.12, confirming the molecular weight.
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Infrared (IR) Spectroscopy: The spectrum would be characterized by a broad absorption band in the 3400-3300 cm⁻¹ region, corresponding to the O-H stretching of the diol. A strong absorption around 1690 cm⁻¹ would indicate the C=O stretching of the carbamate (Boc group).
Reactivity and Applications in Drug Discovery
The synthetic utility of this molecule stems from the distinct reactivity of its functional groups. The Boc-protected nitrogen is stable under most conditions but can be deprotected using strong acid (e.g., TFA or HCl) to reveal a secondary amine, which can then undergo N-alkylation, acylation, or reductive amination. The two secondary hydroxyl groups can be selectively protected, oxidized, or converted into other functional groups.
Caption: Key reaction pathways for the title compound.
Applications:
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Glycosidase Inhibitors: The diol structure mimics the arrangement of hydroxyl groups in sugars. As such, this scaffold is an excellent starting point for designing inhibitors of glycosidases, enzymes involved in carbohydrate metabolism. Such inhibitors have applications in treating diabetes, viral infections, and cancer.
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Chiral Ligands: The diol can be converted into phosphine or amine ligands for use in asymmetric catalysis, leveraging the rigid, stereodefined backbone to induce enantioselectivity in metal-catalyzed reactions.
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Antiviral and Anticancer Agents: The pyrrolidine core is found in many nucleoside analogs and other compounds with antiviral (e.g., against HIV, HCV) and anticancer activity. The (3R,4R)-diol moiety provides specific hydrogen bonding interactions that can enhance binding affinity and selectivity for target enzymes or proteins.
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Scaffold for Combinatorial Chemistry: The molecule serves as a rigid core for building diverse chemical libraries. The three functionalization points (two hydroxyls and the deprotected amine) can be systematically derivatized to explore a vast chemical space in the search for new drug leads.
Safety and Handling
Based on safety data for structurally similar compounds, tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate should be handled with appropriate care in a laboratory setting.[1][4][5][6]
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Hazard Statements:
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Precautionary Statements:
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[5] Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a high-value chiral building block with significant potential for drug discovery and organic synthesis. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile functional handles provide a robust platform for the rational design of complex molecular architectures. The synthetic route proposed herein offers a reliable method for its preparation, enabling its broader use by researchers and scientists. As the demand for stereochemically pure and complex drug candidates continues to grow, the importance of scaffolds like this will undoubtedly increase.
References
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PubChem. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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